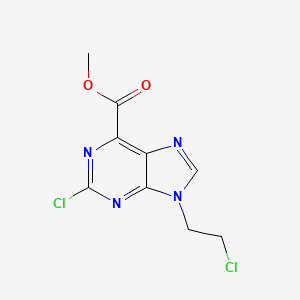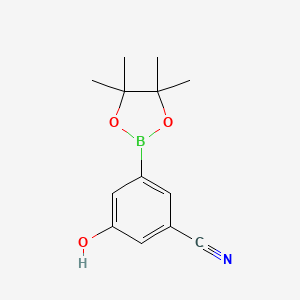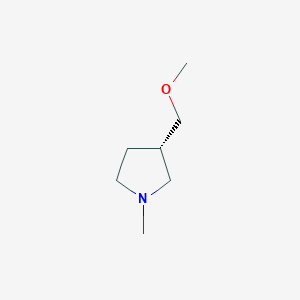
(3S)-3-(methoxymethyl)-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-(methoxymethyl)-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3S)-3-(Methoxymethyl)-1-methylpyrrolidin umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie (S)-Prolin oder dessen Derivaten.
Bildung des Pyrrolidinrings: Der Pyrrolidinring wird durch Cyclisierungsreaktionen gebildet, die häufig nukleophile Substitution oder Kondensationsreaktionen beinhalten.
Einführung von Substituenten: Die Methoxymethylgruppe wird unter Verwendung von Reagenzien wie Methoxymethylchlorid unter basischen Bedingungen eingeführt. Die Methylgruppe an der 1-Position kann durch Alkylierungsreaktionen unter Verwendung von Methyliodid oder ähnlichen Reagenzien eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von (3S)-3-(Methoxymethyl)-1-methylpyrrolidin kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst häufig:
Katalytische Hydrierung: Um die gewünschte Stereochemie zu erreichen.
Reinigungstechniken: Wie Umkristallisation oder Chromatographie, um das reine Enantiomer zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
(3S)-3-(Methoxymethyl)-1-methylpyrrolidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Nukleophile Substitutionsreaktionen mit Halogeniden oder anderen Elektrophilen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Methoxymethylchlorid in Gegenwart einer Base wie Natriumhydrid.
Hauptsächlich gebildete Produkte
Oxidation: Kann zur Bildung von Ketonen oder Carbonsäuren führen.
Reduktion: Führt typischerweise zur Bildung von Alkoholen.
Substitution: Erzeugt verschiedene substituierte Pyrrolidine, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(Methoxymethyl)-1-methylpyrrolidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Wird als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen verwendet.
Organische Synthese: Dient als Baustein für die Synthese komplexer Moleküle.
Biologische Studien: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.
Industrielle Anwendungen: Wird bei der Produktion von Feinchemikalien und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3S)-3-(Methoxymethyl)-1-methylpyrrolidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Interaktionen können umfassen:
Enzymhemmung: Bindung an die aktiven Zentren von Enzymen, wodurch deren Aktivität gehemmt wird.
Rezeptorbindung: Interaktion mit zellulären Rezeptoren, was zu einer Modulation von Signalwegen führt.
Beteiligte Wege: Die Verbindung kann sich auf Wege auswirken, die mit Neurotransmission, Stoffwechsel oder Zellsignalisierung zusammenhängen.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-(methoxymethyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of alcohols.
Substitution: Produces various substituted pyrrolidines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-3-(methoxymethyl)-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-(methoxymethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. These interactions can include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolism, or cell signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(3S)-3-(Methoxymethyl)morpholin: Ähnliche Struktur mit einem Morpholinring anstelle eines Pyrrolidinrings.
(1S,3S)-1-Brom-3-[3-(Methoxymethyl)phenoxy]spiro[3.4]octan: Enthält eine spirocyclische Struktur mit einer Methoxymethylgruppe.
Einzigartigkeit
(3S)-3-(Methoxymethyl)-1-methylpyrrolidin ist aufgrund seiner spezifischen Stereochemie und Substitutionsmuster einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(3S)-3-(methoxymethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15NO/c1-8-4-3-7(5-8)6-9-2/h7H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
OKNHPLAISBUQCL-ZETCQYMHSA-N |
Isomerische SMILES |
CN1CC[C@@H](C1)COC |
Kanonische SMILES |
CN1CCC(C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


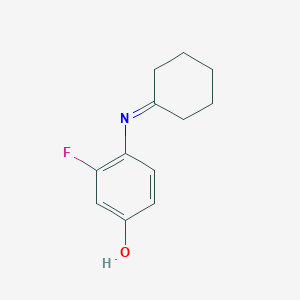
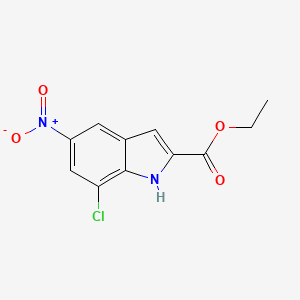
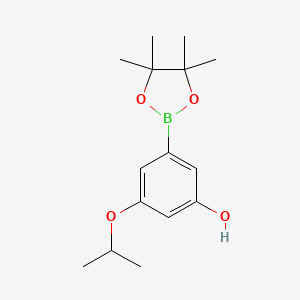
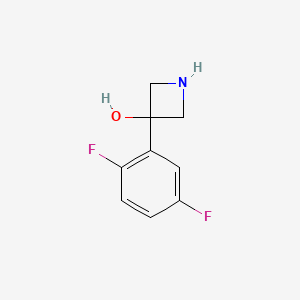
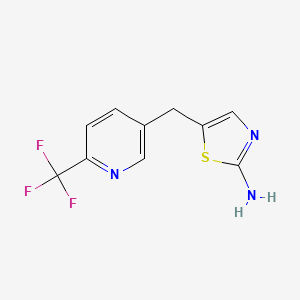
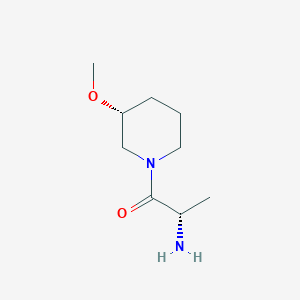
![(2S)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B11755812.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B11755820.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11755827.png)
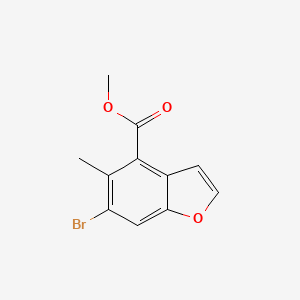
![2-Benzyl-3-chloro-2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11755842.png)

